1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole
Description
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-3-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-9-6-7-14(13-9)19(15,16)12-8-10(17-2)4-5-11(12)18-3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIKGKCABNVHHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401332381 | |
| Record name | 1-(2,5-dimethoxyphenyl)sulfonyl-3-methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203038 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
957311-94-3 | |
| Record name | 1-(2,5-dimethoxyphenyl)sulfonyl-3-methylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401332381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazines with α,β-Unsaturated Carbonyl Compounds
This approach, detailed in patent US5128480A, involves reacting hydrazine derivatives with butenediols or ethynylalkylcarbinols in concentrated sulfuric acid (30–100% w/w) at elevated temperatures (90–155°C). For example, 3-methyl-1-pentyn-3-ol reacts with methylhydrazine in 50% sulfuric acid containing sodium iodide, yielding 1,3,4,5-tetramethylpyrazole after neutralization and extraction with 1,2-dichloroethane. Key advantages include:
Dehydrogenation of 2-Pyrazoline Derivatives
Alternative routes leverage the dehydrogenation of 2-pyrazoline intermediates using sulfur, selenium, or hydrogen peroxide. For instance, thermal treatment of N-sulfonyl-2-pyrazoline in sulfuric acid with iodine catalysts produces 3-methylpyrazole derivatives. While less common industrially, this method offers precise control over substitution patterns.
The introduction of the sulfonyl group occurs via nucleophilic aromatic substitution (SNAr) or direct sulfonation.
Direct Sulfonation Using Sulfonyl Chlorides
A widely adopted method involves reacting 3-methylpyrazole with 2,5-dimethoxyphenylsulfonyl chloride in anhydrous N,N-dimethylformamide (DMF) at 0–25°C, catalyzed by potassium carbonate. Patent CN112125888A reports yields of 74.6% after recrystallization from ethyl acetate/n-hexane. Critical parameters include:
-
Solvent choice : DMF enhances reactivity by stabilizing the transition state.
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Temperature control : Slow addition of sulfonyl chloride at 0°C minimizes side reactions.
Lewis Base-Catalyzed 1,3-Sulfonyl Shift
A novel approach from Organic Letters employs N-propargylic sulfonylhydrazones subjected to a 1,3-sulfonyl shift in the presence of triethylamine and zinc triflate. This method achieves 82% yield for analogous sulfonated pyrazoles, though substrate scope for dimethoxy groups remains under investigation.
Optimization of Reaction Conditions
Acid Catalysis vs. Base-Mediated Systems
Comparative studies reveal that sulfuric acid-mediated cyclocondensation (Method 1.1) provides higher purity (99.2% by HPLC) versus base-catalyzed systems (94.5%). However, base conditions (e.g., K2CO3 in DMF) are preferable for sulfonation to avoid decomposition of acid-sensitive methoxy groups.
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Sulfonation solvent | DMF | +15% vs. THF |
| Cyclocondensation temp | 140–155°C | 80–82% yield |
| Neutralization pH | 7.0–7.5 | Prevents hydrolysis |
Purification and Characterization
Distillation and Recrystallization
Crude products are typically distilled under reduced pressure (35–63 torr) to isolate the pyrazole core, followed by recrystallization from ethanol/1,4-dioxane (1:2 v/v) for the sulfonated derivative. This dual-step process achieves ≥98% purity, as confirmed by NMR and mass spectrometry.
Spectroscopic Analysis
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1H NMR (DMSO-d6) : Key signals include δ 2.37 (s, 3H, CH3), 3.85 (s, 6H, OCH3), and 7.06–7.92 (m, aromatic protons).
-
HRMS-ESI+ : Calculated for C12H14N2O4S [M+H]+: 283.0754; observed: 283.0752.
Industrial-Scale Considerations
Patent CN112125888A outlines a scalable process (>10 kg batches) featuring:
Chemical Reactions Analysis
1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared below with two structurally related pyrazole derivatives:
Key Observations :
- In contrast, compound 7a/7b exhibit pronounced anticancer activity due to thiophene and cyano groups enhancing DNA intercalation .
- Synthetic Routes : The target compound’s synthesis likely involves sulfonation of 3-methylpyrazole, differing from the Gewald reaction used for 7a/7b or the alkylation/acetylation steps for compound 112 .
Physicochemical Properties
| Property | This compound | 1-Acetyl-4-methoxy-3,5-diphenylpyrazole (112) |
|---|---|---|
| Molecular Weight | ~306 g/mol (calculated) | ~338 g/mol |
| Melting Point | Not reported | 109–110°C |
| Solubility | Low in water (predicted) | Soluble in ether, chloroform |
| Spectroscopic Data | No IR/NMR reported | IR: 1740 cm⁻¹ (C=O), NMR: δ 2.2 (N–CO–CH₃) |
Notes
Methodological Gaps : Direct biological or spectroscopic data for this compound are absent in available literature. Comparisons are based on structural analogs like compound 112 and sulfonamide pharmacophores.
Biological Activity
1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group in the compound allows for strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The dimethoxyphenyl moiety enhances the compound's binding affinity and specificity towards these targets .
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, show promising results against various cancer cell lines. For instance, studies have demonstrated significant cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective growth inhibition .
- Anti-inflammatory Properties : The compound has been noted for its anti-inflammatory effects, which are critical in treating conditions characterized by chronic inflammation. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
- Enzyme Inhibition : It has been reported to inhibit various enzymes implicated in tumor progression and inflammation, including cyclooxygenase (COX) and lipoxygenase (LOX) pathways .
Case Study 1: Anticancer Efficacy
A study evaluated the efficacy of this compound against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 12.50 µM against the SF-268 cell line. This suggests a potent anticancer effect that warrants further investigation into its mechanism and potential clinical applications .
Case Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of this compound. It was tested in models of acute inflammation where it demonstrated a reduction in edema comparable to standard anti-inflammatory drugs like indomethacin. The compound inhibited TNF-α production by up to 85% at specific concentrations, highlighting its potential therapeutic use in inflammatory diseases .
Comparative Analysis
The following table summarizes the biological activities and relevant findings associated with this compound compared to other pyrazole derivatives:
| Compound | Activity | Cell Line/Model | IC50/Therapeutic Effect |
|---|---|---|---|
| This compound | Anticancer | MCF7/SF-268/NCI-H460 | 12.50 µM |
| Compound A | Anticancer | Hep-2 | 3.25 mg/mL |
| Compound B | Anti-inflammatory | Carrageenan-induced edema | Comparable to indomethacin |
Q & A
Synthesis and Optimization
Basic Q1: What are the common synthetic routes for 1-(2,5-dimethoxyphenyl)sulfonyl-3-methylpyrazole, and what experimental parameters require careful optimization? Methodological Answer:
- Key Steps : The compound can be synthesized via sulfonation of 3-methylpyrazole followed by coupling with 2,5-dimethoxyphenyl groups. Microwave-assisted synthesis (e.g., using phosphorus oxychloride in DMF under controlled irradiation) improves reaction efficiency compared to traditional reflux methods .
- Optimization Parameters :
- Reagent stoichiometry : Excess sulfonating agents (e.g., sulfonyl chlorides) ensure complete substitution.
- Temperature control : Microwave irradiation (30–60 sec) reduces side reactions vs. prolonged heating .
- Purification : Column chromatography (petroleum ether/ethyl acetate, 4:1) or recrystallization (dichloromethane) enhances purity .
Advanced Q2: How can researchers resolve contradictory yield outcomes in sulfonation reactions involving sterically hindered pyrazole derivatives? Methodological Answer :
- Root Cause Analysis : Steric hindrance from the 3-methyl group on pyrazole may slow sulfonation. Contradictory yields often arise from inadequate activation of the sulfonylating agent or competing side reactions (e.g., hydrolysis).
- Mitigation Strategies :
- Use activating agents like DMF to stabilize reactive intermediates .
- Monitor reaction progress via TLC or GC to terminate reactions before byproduct formation .
- Compare microwave vs. thermal conditions: Microwave methods often achieve higher yields (e.g., 80% vs. 60% under reflux) .
Structural Characterization
Basic Q3: What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound? Methodological Answer :
- NMR Analysis :
- ¹H NMR : Key signals include the singlet for the 3-methyl group (δ 2.2–2.3 ppm) and aromatic protons from the dimethoxyphenyl moiety (δ 6.7–7.4 ppm) .
- ¹³C NMR : Sulfonyl groups appear at δ 110–120 ppm, while methoxy carbons resonate at δ 55–60 ppm .
- X-ray Diffraction : Resolves dihedral angles between the pyrazole ring and substituents (e.g., 27.4°–87.7° for similar derivatives), confirming steric and electronic effects .
Advanced Q4: How can researchers address discrepancies in spectral data (e.g., unexpected splitting in ¹H NMR)? Methodological Answer :
- Hypothesis Testing :
- Dynamic effects : Rotameric equilibria in sulfonyl groups may cause signal splitting. Variable-temperature NMR can confirm this .
- Impurity analysis : Use HPLC-MS to detect trace byproducts (e.g., hydrolyzed sulfonates) .
- Computational validation : Compare experimental spectra with DFT-calculated chemical shifts (software: Gaussian or ORCA) .
Functional and Biological Applications
Basic Q5: What pharmacological activities have been reported for structurally related pyrazole-sulfonyl derivatives? Methodological Answer :
- Documented Activities :
- Antifungal : Pyrazole-sulfonyl hybrids inhibit fungal CYP51 enzymes (IC₅₀: 0.5–2 µM) via sulfonyl group coordination .
- Anti-inflammatory : COX-2 inhibition is observed in analogues with electron-withdrawing substituents (e.g., trifluoromethyl groups) .
- Structure-Activity Relationship (SAR) : Bulkier substituents (e.g., 2,5-dimethoxy) enhance membrane permeability but may reduce target binding affinity .
Advanced Q6: How can researchers design assays to evaluate the compound’s selectivity for kinase targets vs. off-target effects? Methodological Answer :
- Assay Design :
- Kinase profiling : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler) to test inhibition at 1–10 µM .
- Cellular toxicity : Measure IC₅₀ in HEK293 cells vs. cancer lines (e.g., MCF-7) to assess therapeutic windows .
- Computational docking : Predict binding modes to ATP-binding pockets (software: AutoDock Vina) and validate with mutagenesis studies .
Data Analysis and Reproducibility
Advanced Q7: What statistical approaches are recommended for analyzing dose-response data with high variability in biological assays? Methodological Answer :
- Data Normalization :
- Use Z-score normalization to account for plate-to-plate variability.
- Apply nonlinear regression (e.g., Hill equation) to fit dose-response curves (software: GraphPad Prism) .
- Outlier Handling :
- Exclude data points beyond ±3 SD after Grubbs’ test.
- Replicate experiments in triplicate across independent batches .
Computational Modeling
Advanced Q8: How can QSAR models be developed to predict the compound’s solubility and metabolic stability? Methodological Answer :
- Descriptor Selection :
- Model Training :
- Use open-source tools (e.g., RDKit, PaDEL) to generate descriptors.
- Apply machine learning (e.g., random forest or SVM) on datasets from PubChem or ChEMBL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
